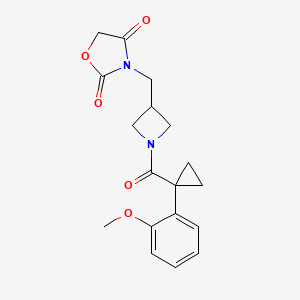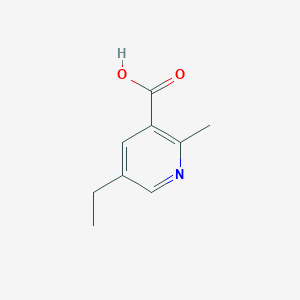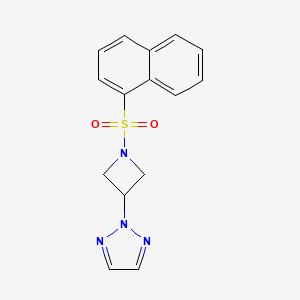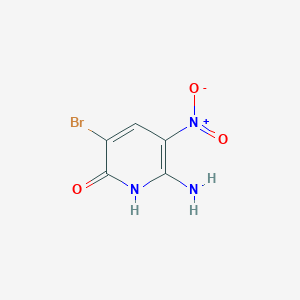![molecular formula C26H19N3O4 B2543996 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-58-8](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19N3O4 and its molecular weight is 437.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A novel method for the synthesis of heterocycles like 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which share structural similarities with the compound of interest, has been developed. These heterocycles are significant in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. The synthesis involves refluxing an equimolar mixture of reagents, including electron-rich 3,4-methylenedioxyphenol, under specific conditions to yield pure materials with varying yields. This method addresses the limitations of existing synthesis techniques, which were generally restricted to unsubstituted or single-substituted nitrogen atoms within the heterocycle framework (Osyanin et al., 2014).
Antimicrobial Activity
Mono- and disubstituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones, with structural resemblance to the compound , were synthesized and evaluated for their antimicrobial activity. The study investigated their stability in alkaline and acidic media and found that some compounds showed promising antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida tenuis. This highlights the potential of these compounds in developing new antimicrobial agents (Voskienė et al., 2011).
Optical and Electronic Properties
The study of pyridyl substituted 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides revealed their luminescent properties in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their aggregation enhanced emission (AEE) behavior depends on solvent polarity, and they exhibit multi-stimuli responsive properties, including mechanochromic behavior. Such compounds are valuable for applications in optical materials and sensors (Srivastava et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the addition of the benzodioxol and naphthalenylmethyl groups.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "benzaldehyde", "naphthalene", "1,3-benzodioxole", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "dimethylformamide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core", "a. Dissolve 2-aminopyridine (1.0 g) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g).", "b. Add a catalytic amount of sulfuric acid and reflux the mixture for 4 hours.", "c. Cool the mixture and add water (10 mL).", "d. Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous potassium carbonate.", "e. Concentrate the product under reduced pressure to obtain the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core.", "Step 2: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. Dissolve the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core (0.5 g) in dimethylformamide (10 mL).", "b. Add sodium hydroxide (0.5 g) and 1,3-benzodioxole (0.6 g) and reflux the mixture for 2 hours.", "c. Cool the mixture and add water (10 mL).", "d. Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous potassium carbonate.", "e. Concentrate the product under reduced pressure to obtain the intermediate product.", "f. Dissolve the intermediate product in ethanol (10 mL) and add sodium acetate (0.5 g) and naphthalene (0.6 g).", "g. Reflux the mixture for 2 hours.", "h. Cool the mixture and add water (10 mL).", "i. Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous potassium carbonate.", "j. Concentrate the product under reduced pressure to obtain the final product." ] } | |
Numéro CAS |
921775-58-8 |
Formule moléculaire |
C26H19N3O4 |
Poids moléculaire |
437.455 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H19N3O4/c30-25-24-21(9-4-12-27-24)28(15-19-7-3-6-18-5-1-2-8-20(18)19)26(31)29(25)14-17-10-11-22-23(13-17)33-16-32-22/h1-13H,14-16H2 |
Clé InChI |
JJLVFOOYXXWWJF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=CC6=CC=CC=C65 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide](/img/structure/B2543916.png)


![1-[[1-(2-Chloropropanoyl)piperidin-3-yl]methyl]-3-(4-fluorophenyl)urea](/img/structure/B2543923.png)


![4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B2543927.png)
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2543928.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2543931.png)

